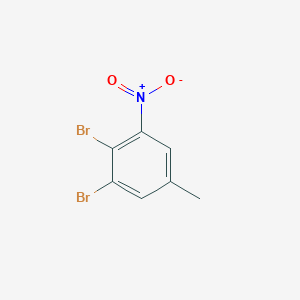

1,2-Dibromo-5-methyl-3-nitrobenzene

Description

Contextualization of Dibromo-Nitrobenzene Compounds in Organic Synthesis

Dibromo-nitrobenzene compounds, a subset of halogenated nitroaromatics, serve as valuable intermediates in various synthetic pathways. ontosight.ai The presence of two bromine atoms offers multiple sites for subsequent chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The nitro group, a strong deactivating group, influences the position of further electrophilic substitutions and can itself be transformed into other functional groups, most notably an amino group through reduction. This multi-functionality allows for a stepwise and controlled construction of intricate molecular architectures.

Significance of Aromatic Substitution Patterns in Chemical Reactivity

The specific arrangement of substituents on the benzene (B151609) ring, known as the substitution pattern, is a critical determinant of a molecule's reactivity. libretexts.org In the case of 1,2-Dibromo-5-methyl-3-nitrobenzene, the substituents are positioned at the 1, 2, 3, and 5 positions. The nitro group at position 3 is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. msu.eduvaia.com This deactivation is most pronounced at the ortho and para positions relative to the nitro group. quora.com

The bromine atoms at positions 1 and 2 also exert an electron-withdrawing inductive effect but can donate electron density through resonance. libretexts.org The methyl group at position 5 is an activating group, donating electron density to the ring. The cumulative effect of these substituents creates a unique electronic environment on the benzene ring, directing the regioselectivity of further reactions. For instance, in nucleophilic aromatic substitution, the positions ortho and para to the strongly electron-withdrawing nitro group are activated towards attack. nih.gov

Overview of Research Trajectories in Substituted Benzene Derivatives

Research in the field of substituted benzene derivatives is continually evolving, driven by the demand for novel molecules with specific properties for applications in materials science, pharmaceuticals, and agrochemicals. nih.gov Key areas of investigation include the development of more efficient and selective synthetic methods, the exploration of new catalytic systems for functionalization, and the study of the structure-activity relationships of these compounds. youtube.commasterorganicchemistry.comnih.gov The synthesis of complex molecules often requires a multi-step approach, where the strategic introduction and modification of substituents on a benzene ring are crucial. libretexts.org Understanding the reactivity of specific isomers, such as this compound, contributes to the broader knowledge base required for the rational design and synthesis of new functional organic molecules.

Chemical and Physical Properties of this compound

The distinct physical and chemical properties of this compound are a direct consequence of its molecular structure. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 73557-63-8 nih.gov |

| Appearance | Solid (form) sigmaaldrich.com |

| Melting Point | Not explicitly available in search results |

| Boiling Point | Not explicitly available in search results |

| Solubility | The methyl group may enhance solubility in organic solvents compared to non-alkylated analogues. |

Synthesis and Reactions

The primary documented synthesis of this compound involves the bromination of 4-methyl-2-nitroaniline (B134579). chemicalbook.com This reaction is carried out using tert-butyl nitrite (B80452), bromine, and copper(II) bromide in acetonitrile (B52724) at a temperature of 50°C, reportedly achieving a high yield of 97%. chemicalbook.com

The reactivity of this compound is characterized by the functional groups present on the benzene ring. The key reactions include:

Nucleophilic Aromatic Substitution: The bromine atoms, being good leaving groups and positioned on an electron-deficient ring, can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents such as hydrogen gas with a palladium catalyst. This transformation is a common strategy in the synthesis of aniline (B41778) derivatives.

Oxidation of the Methyl Group: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMGEWKAQQAYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations of 1,2 Dibromo 5 Methyl 3 Nitrobenzene

Reactivity Profile of the Nitro Group

The nitro group (-NO₂) is a powerful modulator of the chemical reactivity of the benzene (B151609) ring to which it is attached. Its influence stems from its strong electron-withdrawing nature, which affects both its own transformations and the reactivity of other substituents on the aromatic ring.

Reduction Pathways to Amino Derivatives

The nitro group in aromatic compounds can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other complex organic molecules. For 1,2-Dibromo-5-methyl-3-nitrobenzene, the reduction converts the nitro group to an amino group, yielding 3,4-Dibromo-5-methylaniline.

This reduction can be achieved using various reagents. Common methods include catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt), or by using metals in acidic conditions, like tin (Sn) in hydrochloric acid (HCl). msu.edu The general transformation is depicted below:

Starting Material: this compound

Product: 3,4-Dibromo-5-methylaniline

Reagents: e.g., H₂/Pd, Sn/HCl msu.edu

While direct experimental data for the reduction of this compound is not extensively detailed in readily available literature, the reduction of nitroarenes is a well-established and predictable reaction. For instance, in the synthesis of an analogue, 1-amino-2-isobutoxy-5-methyl-3-nitrobenzene, a similar reduction of a nitro precursor would be a key step. The presence of the bromine and methyl groups on the ring does not typically interfere with the reduction of the nitro group under these standard conditions.

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. numberanalytics.com This property arises from a combination of two effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bond. vaia.comlibretexts.org

Resonance Effect: The nitro group can delocalize the π-electrons from the aromatic ring onto its own oxygen atoms. vaia.comlibretexts.org This effect is particularly pronounced at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution, as it reduces the electron density of the ring, making it less attractive to electrophiles. quora.com However, this same effect is crucial for activating the ring towards nucleophilic aromatic substitution, a key reaction for the bromine substituents discussed in the next section. numberanalytics.com

Reactivity of the Bromine Substituents

The bromine atoms on the aromatic ring can be displaced by nucleophiles, particularly due to the activating effect of the adjacent nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that are substituted with strong electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first adds to the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, a bromide ion). wikipedia.orglibretexts.org

The bromine atoms in this compound can be replaced by a variety of strong nucleophiles. Common nucleophiles that can participate in this reaction include:

Hydroxide ions (OH⁻)

Alkoxides (RO⁻)

Amines (RNH₂)

Thiols (RSH)

The reaction is facilitated by the ability of the ortho- and para-positioned nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. msu.edulibretexts.org

| Nucleophile Type | Example | Potential Product Type |

|---|---|---|

| Oxygen Nucleophiles | Methoxide (CH₃O⁻) | Bromo-methoxy-methyl-nitrobenzene derivative |

| Nitrogen Nucleophiles | Ammonia (NH₃) | Amino-bromo-methyl-nitrobenzene derivative |

| Sulfur Nucleophiles | Thiophenoxide (C₆H₅S⁻) | Bromo-methyl-nitro-phenylthioether derivative |

The efficiency and regioselectivity of the SNAr reaction are highly dependent on the position of the leaving group relative to the electron-withdrawing group. masterorganicchemistry.com For an SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orgyoutube.com This positioning allows for the direct delocalization and stabilization of the negative charge of the intermediate onto the nitro group. libretexts.orgstackexchange.com

In the structure of this compound:

The bromine at position 2 is ortho to the nitro group at position 3.

The bromine at position 1 is meta to the nitro group at position 3.

Consequently, the bromine atom at position 2 is significantly more activated towards nucleophilic displacement. A nucleophile will preferentially attack the carbon at position 2 because the resulting negative charge in the Meisenheimer complex can be effectively stabilized by the adjacent nitro group. In contrast, attack at position 1 results in an intermediate where the negative charge cannot be delocalized onto the nitro group, making this pathway much less favorable. masterorganicchemistry.comstackexchange.com Therefore, monosubstitution reactions will predominantly yield products where the bromine at position 2 has been replaced.

| Halogen Position | Relation to Nitro Group | Reactivity in SNAr | Reason |

|---|---|---|---|

| C2-Br | ortho | High | The negative charge of the reaction intermediate is stabilized by resonance with the nitro group. |

| C1-Br | meta | Low | The negative charge of the reaction intermediate cannot be delocalized onto the nitro group. |

Participation in Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, as observed in related compounds)

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netlibretexts.org While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of related substituted bromo-nitroaromatic compounds. mdpi.com

The regioselectivity of the coupling is dictated by the electronic and steric environment of the two bromine atoms. The bromine atom at the 2-position is ortho to the strongly electron-withdrawing nitro group, which generally enhances the reactivity of an aryl halide in the oxidative addition step of the catalytic cycle. libretexts.org Conversely, the bromine at the 1-position is meta to the nitro group and ortho to the other bromine, which exerts a steric hindrance effect. The methyl group, being a weak electron-donating group, has a less pronounced electronic influence compared to the nitro group.

Given these factors, it is anticipated that a Suzuki-Miyaura coupling would preferentially occur at the more sterically accessible and electronically activated C-Br bond at the 2-position. However, the specific reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in controlling the outcome and potentially achieving selective mono- or di-arylation. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can influence the regioselectivity by favoring reaction at the less sterically hindered position. libretexts.org

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Position of Bromine | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| C1 | Meta to NO₂, Ortho to Br | High | Lower |

| C2 | Ortho to NO₂ | Moderate | Higher |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, typically involving the reaction of an organohalide with an organolithium reagent to generate a new organolithium species. harvard.edu The regioselectivity of this reaction in polysubstituted haloaromatics is governed by a combination of electronic and steric factors, as well as the ability of certain functional groups to direct the lithiation.

In the case of this compound, the two bromine atoms are in electronically distinct environments. The nitro group is a powerful electron-withdrawing group and can stabilize an adjacent carbanion through inductive effects. Research on substituted dihalobenzenes has shown that bromine atoms positioned ortho to a directing group are preferentially exchanged. nih.gov The nitro group, however, is also susceptible to nucleophilic attack by organolithium reagents, which can lead to side reactions.

Therefore, the outcome of a halogen-metal exchange on this compound would be highly dependent on the reaction conditions, particularly the temperature and the nature of the organolithium reagent. A plausible scenario involves the preferential exchange of the bromine atom at the 2-position, which is ortho to the nitro group. The resulting aryllithium intermediate would be stabilized by the adjacent nitro group. However, careful control of the stoichiometry and temperature would be necessary to avoid competing reactions.

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring of this compound is also a site of potential chemical transformation, offering avenues for further functionalization.

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation, often achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The presence of the electron-withdrawing nitro and bromo substituents on the ring can influence the reactivity of the methyl group. While these groups are generally deactivating for electrophilic aromatic substitution, they can render the benzylic protons more acidic and susceptible to oxidation.

For instance, the oxidation of nitrotoluenes to their corresponding benzoic acids is a well-established reaction. google.com In a related analogue, the oxidation of a methyl group to a carboxylic acid has been documented, highlighting the feasibility of this transformation in a similarly substituted system. The reaction of this compound with a strong oxidizing agent like KMnO₄ in a suitable solvent system, likely under heating, is expected to yield 3,4-dibromo-5-nitrobenzoic acid.

Table 2: Plausible Oxidation of this compound

| Starting Material | Reagent | Expected Product |

| This compound | Potassium permanganate (KMnO₄) | 3,4-Dibromo-5-nitrobenzoic acid |

Benzylic Functionalization Strategies

Beyond oxidation, the methyl group can be functionalized through various benzylic functionalization strategies. One common approach is benzylic halogenation, which typically proceeds via a free radical mechanism. chemistrysteps.com The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for the selective bromination of the benzylic position. libretexts.org

The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to afford the benzylic bromide. The electron-withdrawing nitro group can influence the stability of the benzylic radical and thus the rate of the reaction. The resulting 1,2-dibromo-3-nitro-5-(bromomethyl)benzene would be a versatile intermediate for further synthetic modifications, such as nucleophilic substitution reactions at the benzylic carbon.

Intermolecular Interactions and Self-Assembly in Solid State

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions determine the crystal packing and can influence the physical properties of the material.

Hydrogen Bonding Networks in Crystal Structures

π-π Stacking and Other Aromatic Interactions

The aromatic nature of the benzene ring in this compound is central to its intermolecular interactions. One of the most significant of these is π-π stacking, an attractive non-covalent interaction between aromatic rings. These interactions are fundamental in various chemical and biological systems, influencing everything from the structure of DNA to the design of new materials.

In the case of this compound, the electron-withdrawing nature of the nitro group and the bromine atoms significantly influences the electrostatic potential of the aromatic ring. This creates a quadrupole moment that can lead to favorable stacking arrangements with neighboring molecules. The typical distance for such π-π stacking interactions is in the range of 3.3 to 3.8 Å. For substituted nitrobenzenes, these interactions are a dominant feature in their crystal packing. For instance, studies on related nitroaromatic compounds have shown that slipped-parallel orientations are often favored, a configuration that is significantly stabilized by dispersion forces.

Beyond classical π-π stacking, other aromatic interactions are also at play. These include C-H···π interactions, where a C-H bond from the methyl group or the aromatic ring of a neighboring molecule interacts with the π-face of the benzene ring. The presence of bromine atoms also introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, such as the oxygen atoms of the nitro group on an adjacent molecule.

Crystal Packing and Molecular Arrangements

The cumulative effect of the aforementioned intermolecular forces dictates the crystal packing of this compound. The way molecules arrange themselves in a crystal lattice is a direct consequence of the drive to achieve the most thermodynamically stable configuration.

In many substituted benzenes, molecules are observed to pack in such a way as to maximize van der Waals contacts and optimize electrostatic interactions. For halogenated nitroaromatic compounds, it is common to observe layered structures or herringbone motifs. The bromine atoms, with their significant size and polarizability, play a crucial role in the packing, often participating in Br···Br or Br···O contacts that help to stabilize the crystal lattice.

The nitro group, being highly polar, will strongly influence the molecular arrangement through dipole-dipole interactions and by acting as a hydrogen bond acceptor in C-H···O interactions. The methyl group, while primarily contributing through weaker van der Waals forces, can also influence the packing by introducing steric constraints.

Without a definitive crystal structure, a hypothetical packing arrangement for this compound can be proposed based on the analysis of similar molecules. It is likely that the molecules would arrange in a way that allows for offset or slipped π-π stacking of the aromatic rings to minimize electrostatic repulsion and maximize dispersion forces. This would likely be complemented by a network of weaker C-H···O and halogen-based interactions, creating a dense and stable three-dimensional lattice.

The following table summarizes the key intermolecular interactions expected to govern the crystal packing of this compound:

| Interaction Type | Description | Key Moieties Involved | Expected Distance/Geometry |

| π-π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Benzene rings | ~3.3 - 3.8 Å, likely slipped-parallel |

| Halogen Bonding | Directional interaction involving bromine atoms. | C-Br, -NO₂ | Directional, with Br···O distances shorter than the sum of van der Waals radii |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a C-H donor and an oxygen acceptor. | -CH₃, aromatic C-H, -NO₂ | Directional, influencing local packing |

| Dipole-Dipole Interactions | Electrostatic interactions between polar nitro groups. | -NO₂ | Aligns molecules to optimize electrostatic attraction |

| van der Waals Forces | General attractive forces between molecules. | Entire molecule | Contributes to overall packing efficiency |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dibromo 5 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1,2-Dibromo-5-methyl-3-nitrobenzene, both ¹H and ¹³C NMR spectroscopy offer critical insights into its distinct atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. In this compound, the aromatic protons and the methyl protons resonate at characteristic chemical shifts, influenced by the electronic effects of the bromine and nitro substituents. The PubChem database entry for this compound indicates the availability of ¹H NMR spectral data, which is essential for this analysis. nih.gov

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic H | 7.60 |

| Aromatic H | 7.16 |

| Methyl Protons | 2.4 (estimated) |

Note: The predicted values are based on standard chemical shift tables and may vary slightly from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift determined by its hybridization and the electronegativity of neighboring atoms. The presence of bromine and nitro groups significantly influences the chemical shifts of the aromatic carbons. Spectral data for ¹³C NMR is also referenced in the PubChem database. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 120-130 |

| C-NO₂ | 145-155 |

| C-CH₃ | 135-145 |

| Aromatic C-H | 125-140 |

| CH₃ | 20-25 |

Note: These are estimated chemical shift ranges. Actual values can be found in the referenced spectral data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While one-dimensional NMR spectra identify the types of protons and carbons, two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of the substituents on the benzene (B151609) ring.

Application in Tautomerism Studies (as applied to related heterocycles)

NMR spectroscopy is a powerful tool for studying tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms. researchgate.netencyclopedia.pub This is particularly relevant for heterocyclic compounds where proton transfer can lead to different tautomeric forms. acs.orgrsc.orgrsc.org For instance, in N-(pyridin-2-yl)acetamide, NMR studies confirmed the predominance of the amide tautomer in various solvents. rsc.orgrsc.org The rate of interconversion between tautomers can influence the NMR spectrum; slow exchange results in separate signals for each tautomer, while fast exchange leads to averaged signals. encyclopedia.pub Although this compound itself does not exhibit tautomerism, the principles of using NMR to study such equilibria in related nitrogen-containing heterocycles are well-established. acs.orgrsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For this compound, the IR spectrum is dominated by absorptions corresponding to the nitro group.

Analysis of Nitro Group Vibrational Modes (asymmetric and symmetric stretches)

The nitro group (NO₂) exhibits two strong and characteristic stretching vibrations in the IR spectrum. These are the asymmetric and symmetric stretches. The exact positions of these bands are sensitive to the electronic environment of the molecule. For aromatic nitro compounds, these bands are typically found in specific regions of the spectrum. The PubChem database confirms the availability of IR spectral data for this compound. nih.gov A study on nitrobenzene (B124822) provides a detailed analysis of its vibrational spectra, which can be used as a reference for interpreting the spectrum of its substituted analogue. researchgate.net

Interactive Data Table: Characteristic IR Absorptions for the Nitro Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric Stretch (νas) | 1560–1490 |

| Symmetric Stretch (νs) | 1360–1290 |

Note: The exact wavenumbers for this compound would be determined from its experimental IR spectrum.

Aromatic C-H and C=C Vibrations

The infrared (IR) spectrum of this compound provides critical information about its covalent bonding and functional groups. The aromatic nature of the compound gives rise to characteristic vibrational modes in the IR spectrum.

The vibrations associated with the benzene ring are of particular interest. The stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring typically appear in the region of 1625–1430 cm⁻¹. ijsr.net For substituted benzenes, several bands may be observed in this range. The aromatic carbon-hydrogen (C-H) stretching vibrations are expected to be found at wavenumbers above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ region. docbrown.info

In addition to the stretching vibrations, in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information. The pattern of these bending vibrations in the fingerprint region (below 1500 cm⁻¹) can often help to confirm the substitution pattern on the benzene ring. While a specific, fully analyzed spectrum for this compound is not detailed in publicly available literature, the expected positions of these key vibrations are well-established in the field of vibrational spectroscopy. uhcl.eduresearchgate.net

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

To date, a published single-crystal X-ray diffraction study for this compound could not be located in a comprehensive search of publicly available scientific literature and crystallographic databases. Therefore, precise, experimentally determined data on its molecular geometry, such as bond lengths and angles, are not available.

Such a study, if performed, would reveal the exact spatial orientation of the two bromine atoms, the nitro group, and the methyl group attached to the benzene ring. It would also clarify any steric-induced distortions from a perfectly planar benzene ring, such as the degree to which the nitro group is twisted out of the plane of the ring, a common feature in sterically hindered nitroaromatic compounds. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted.

Disorder Phenomena in Crystal Structures (e.g., methyl group disorder)

Disorder is a phenomenon in crystallography where a molecule or a part of it, such as a substituent group, occupies more than one position in the crystal lattice. This is sometimes observed for flexible groups like methyl (-CH₃) groups, which can exhibit rotational disorder.

As no crystal structure has been published for this compound, there is no experimental evidence of disorder phenomena in its crystal lattice. In related nitrotoluene compounds, the methyl group is generally ordered, but steric hindrance from adjacent bulky substituents can sometimes lead to conformational or positional disorder that would be resolved during crystallographic refinement. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation pattern.

The molecular weight of this compound is 294.93 g/mol . nih.gov In mass spectrometry, this compound is expected to produce a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion (M⁺) peak will appear as a triplet. The expected peaks would be at m/z values corresponding to the molecule containing two ⁷⁹Br atoms (M), one ⁷⁹Br and one ⁸¹Br atom (M+2), and two ⁸¹Br atoms (M+4), with relative intensities of approximately 1:2:1.

While a detailed, published fragmentation analysis for this specific compound is not available, a general fragmentation pattern can be anticipated under electron ionization (EI). Common fragmentation pathways for similar aromatic compounds include the loss of the nitro group (-NO₂, 46 Da), a bromine atom (-Br, 79/81 Da), or the methyl radical (-CH₃, 15 Da).

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Description | Predicted m/z | Relative Abundance |

| [C₇H₅⁷⁹Br₂NO₂]⁺ | Molecular ion with two ⁷⁹Br isotopes | ~293 | Base Peak (Normalized) |

| [C₇H₅⁷⁹Br⁸¹BrNO₂]⁺ | Molecular ion with one ⁷⁹Br and one ⁸¹Br | ~295 | ~2x Base Peak |

| [C₇H₅⁸¹Br₂NO₂]⁺ | Molecular ion with two ⁸¹Br isotopes | ~297 | ~1x Base Peak |

This table represents a theoretical prediction based on isotopic abundances and does not reflect experimental data.

Computational Chemistry and Theoretical Analysis of 1,2 Dibromo 5 Methyl 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-dibromo-5-methyl-3-nitrobenzene at the molecular level. These methods provide a powerful lens to examine its electronic structure and predict its behavior in various chemical environments.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the lowest energy conformation. chemuniverse.com

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to locate a stable structure on the potential energy surface. In substituted benzenes, the planarity of the ring is a key feature, though substituents can cause minor deviations. For this compound, the bulky bromine atoms and the nitro group can lead to steric hindrance, potentially causing the nitro group to twist out of the plane of the benzene (B151609) ring. This twisting is a balance between steric repulsion and the electronic stabilization gained from conjugation of the nitro group's π-system with the aromatic ring. mdpi.com Studies on similar sterically hindered nitroaromatic compounds have shown that the dihedral angle of the nitro group can be significant. mdpi.com

The presence of both electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups influences the bond lengths and angles of the benzene ring. The C-N bond length and the N-O bond lengths are particularly sensitive to the electronic environment. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | ~1.48 Å |

| N-O | ~1.23 Å |

| C-Br | ~1.89 Å |

| C-C (methyl) | ~1.51 Å |

| C-H (methyl) | ~1.09 Å |

| ∠C-N-O | ~117-118° |

| Dihedral ∠(C-C-N-O) | 20° - 50° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of the compound.

Vibrational Frequencies (Infrared and Raman): Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. The calculated harmonic frequencies are often scaled to better match experimental data. researchgate.net Key vibrational modes for this molecule would include:

N-O stretching: Asymmetric and symmetric stretching of the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are strong, characteristic bands in the IR spectrum.

C-H stretching: Aromatic and methyl C-H stretching vibrations are expected above 3000 cm⁻¹.

C-Br stretching: These vibrations occur at lower frequencies, typically in the range of 500-700 cm⁻¹.

Ring vibrations: C-C stretching modes within the benzene ring appear in the 1400-1600 cm⁻¹ region.

Computational studies on similar molecules like 1,3-dichloro-5-nitrobenzene and 2-iodo-5-nitrotoluene (B1294305) have shown excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. chemuniverse.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The predicted shifts for this compound would be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and bromo groups would generally cause deshielding (higher ppm values) of nearby protons and carbons, while the electron-donating methyl group would cause shielding (lower ppm values). The two aromatic protons would have distinct chemical shifts due to their different electronic environments.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides critical information about the electronic distribution and reactivity of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the benzene ring and the bromine atoms, reflecting the electron-donating character of the methyl group and the lone pairs of the halogens. The LUMO is anticipated to be localized predominantly on the nitro group, which is a strong electron acceptor. This spatial separation of HOMO and LUMO is characteristic of many substituted nitroaromatics and is crucial for understanding their charge-transfer properties. chemuniverse.com

Table 2: Illustrative Frontier Orbital Energies for this compound (Based on DFT Calculations of Analogous Compounds)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.0 to -6.5 eV |

| LUMO | ~ -3.5 to -3.0 eV |

| HOMO-LUMO Gap | ~ 3.5 to 3.0 eV |

Note: These values are illustrative and derived from trends observed in computational studies of similar halogenated nitroaromatic compounds. researchgate.netmdpi.com The exact values depend on the level of theory and basis set used.

Frontier Molecular Orbital Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. researchgate.netresearchgate.net

Nucleophilic Attack: In a reaction with a nucleophile, the interaction between the nucleophile's HOMO and the LUMO of this compound is dominant. Since the LUMO is concentrated on the nitro-substituted part of the molecule and the carbon atoms attached to the bromine atoms, these are the most likely sites for nucleophilic attack. The electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.

Electrophilic Attack: For an electrophilic attack, the interaction involves the electrophile's LUMO and the HOMO of the substrate. The HOMO's localization on the benzene ring suggests that electrophilic substitution on the ring is possible, though it would be deactivated by the strong electron-withdrawing groups. The positions with the highest HOMO density, likely the carbon atoms not substituted with bromine or nitro groups, would be the most favorable for electrophilic attack. mdpi.com

The energy gap between the HOMO and LUMO also provides insight into the molecule's kinetic stability. A smaller gap indicates that the molecule is more polarizable and will be more reactive. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Organic Transformations

This compound's utility is most pronounced in its role as a foundational building block for more complex molecules. Its reactive sites can be addressed sequentially or in one-pot procedures to construct elaborate organic structures.

The structure of 1,2-Dibromo-5-methyl-3-nitrobenzene is well-suited for the synthesis of fused heterocyclic systems. One prominent application for analogous compounds is in the synthesis of phenothiazines, a class of compounds with significant pharmacological activities, including antipsychotic and antihistaminic properties. nih.gov The general synthesis often involves the cyclization of a substituted diphenylamine (B1679370) with sulfur. youtube.comresearchgate.net A plausible pathway to a phenothiazine (B1677639) derivative using this compound would involve an initial Ullmann condensation with a 2-aminothiophenol, followed by an intramolecular cyclization. wikipedia.orgnih.gov In this reaction, one of the bromine atoms is displaced by the amine, and the other by the thiol, to form the central thiazine (B8601807) ring.

Furthermore, reductive cyclization is a powerful method for indole (B1671886) synthesis. Dinitro-dialkenylbenzenes, which are structurally related to derivatives of this compound, can undergo a double palladium-catalyzed reductive cyclization to form complex pyrrolo[3,2-g]indoles. nih.gov This suggests that by first performing cross-coupling reactions at the bromine positions to introduce vinyl groups, and then reducing the nitro group, this compound could serve as a precursor to novel, substituted indole-based heterocycles. nih.govchemrxiv.org

The presence of two reactive bromine atoms allows for the sequential or double formation of carbon-carbon bonds, making this compound an ideal starting material for constructing complex biaryl and terphenyl structures. These motifs are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and as ligands for catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are primary methods for this purpose. For instance, a related compound, 1,4-dibromo-2-nitrobenzene, has been shown to undergo selective Suzuki cross-coupling reactions. researchgate.net By carefully controlling reaction conditions, it is possible to achieve a mono-arylation, where only one bromine atom reacts, followed by a second, different coupling partner being introduced at the other bromine position. This stepwise approach allows for the synthesis of unsymmetrical biaryls and terphenyls. The classic Ullmann reaction, which uses copper to couple aryl halides, provides another route to symmetrical biaryls from this precursor. organic-chemistry.orgrsc.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Potential Product Class | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Substituted biaryls, terphenyls | Pd(OAc)₂, Pd(PPh₃)₄ |

| Sonogashira Coupling | Terminal alkyne | Aryl alkynes | PdCl₂(PPh₃)₂, CuI |

Derivatization for Tailored Reactivity and Specific Synthetic Pathways

The functional groups on this compound can be modified to create derivatives with tailored reactivity, opening pathways to specific classes of valuable compounds.

Metal dithiolene complexes are a significant class of compounds in coordination chemistry and materials science, known for their applications in conducting and magnetic materials. itn.ptrsc.org The 1,2-dibromo arrangement on the benzene (B151609) ring is an ideal precursor for synthesizing benzene-1,2-dithiolate ligands. By reacting this compound with a sulfur source like sodium hydrosulfide, the bromine atoms can be substituted to form the corresponding 5-methyl-3-nitrobenzene-1,2-dithiol. This dithiol can then be chelated to various transition metals (e.g., Nickel, Palladium, Copper, Cobalt) to form square planar metal-bis(dithiolene) complexes. researchgate.netnih.gov The electronic properties of these complexes can be fine-tuned by the substituents on the benzene ring, with the nitro and methyl groups of the parent compound influencing their redox potentials and solid-state packing. researchgate.net

Nitroaromatic compounds, particularly nitrotoluenes, are foundational materials in the chemical industry for the production of dyes and agrochemicals. taylorandfrancis.comnih.govnih.gov The synthesis of azo dyes, a major class of synthetic colorants, typically begins with the diazotization of an aromatic amine. unb.caijirset.com The nitro group of this compound can be selectively reduced to an amine group (affording 3,4-Dibromo-5-methylaniline) using various reducing agents. This resulting aniline (B41778) derivative can then be treated with nitrous acid to form a diazonium salt. This reactive intermediate can subsequently be coupled with an electron-rich aromatic compound (a coupling component) to produce a highly colored azo dye. researchgate.netresearchgate.net The specific shade of the dye would be influenced by the bromine and methyl substituents on the diazonium salt component.

In the field of agrochemicals, nitrotoluene derivatives are used to manufacture herbicides, insecticides, and fungicides. nih.govnih.gov For example, ortho-toluidine, derived from 2-nitrotoluene, is a key intermediate for certain agricultural chemicals. nih.gov The functional group array of this compound makes it a potential starting point for creating new, potentially more efficacious, pesticide molecules through various substitution and coupling reactions.

Advanced Materials Research and Functional Molecule Design

The potential of this compound extends into the design of functional molecules and advanced materials. The ability to build complex, rigid aromatic structures through cross-coupling reactions makes it a candidate for synthesizing molecules with specific electronic and photophysical properties for use in organic electronics.

The synthesis of polyhalogenated nitroaromatic-based functional materials is an area of active research. taylorandfrancis.com These compounds can serve as building blocks for polymers with high refractive indices or fire-retardant properties. The bromine atoms can facilitate polymerization or act as sites for post-polymerization modification. Furthermore, the nitro group can be used to tune the electronic properties of the resulting material or be converted to other groups to introduce specific functionalities, such as sites for sensing or catalysis. The aforementioned metal-dithiolate complexes derived from this compound are prime candidates for creating molecular conductors and magnetic materials, where the intermolecular interactions guided by the peripheral substituents are key to the material's bulk properties. itn.pt

Future Research Directions and Unexplored Avenues in 1,2 Dibromo 5 Methyl 3 Nitrobenzene Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial relevance of 1,2-Dibromo-5-methyl-3-nitrobenzene and its derivatives necessitates the development of synthetic methodologies that are not only efficient but also environmentally benign and scalable.

Traditional synthesis methods for nitroaromatic compounds often involve harsh conditions and generate significant waste. researchgate.net Future research will increasingly focus on aligning the synthesis of this compound with the principles of green chemistry. A key area of investigation is the replacement of conventional hazardous reagents with safer alternatives. For instance, the bromination step could be improved by moving away from molecular bromine and exploring protocols that use oxidants like hydrogen peroxide (H₂O₂) to oxidize hydrobromic acid, a method that is more controlled and environmentally friendly. google.com Similarly, the reduction of the nitro group, a common transformation for this compound, can be achieved using cleaner reducing agents like hydrazine (B178648) hydrate (B1144303) in transfer hydrogenation processes, which serve as a sustainable alternative to environmentally harmful stoichiometric reagents. researchgate.net

Another critical avenue is the implementation of waste reduction and recycling strategies. For example, developing processes that allow for the recycling of the acid catalysts used in the nitration step can significantly enhance economic benefits and reduce environmental pollution. researchgate.net

| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Bromination | Use of molecular bromine (Br₂) | In-situ generation of bromine from HBr/H₂O₂ google.com | Reduced toxicity, improved safety and control |

| Nitration | Use of excess mixed acids (HNO₃/H₂SO₄) | Waste acid recycling systems researchgate.net | Reduced acid waste, improved atom economy |

| Nitro Group Reduction | Use of metal powders (e.g., iron) with acid | Catalytic transfer hydrogenation with hydrazine hydrate researchgate.net | Avoids heavy metal waste, milder conditions |

Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch synthesis, offering enhanced safety, efficiency, and scalability. researchgate.net Reactions like nitration and bromination are often highly exothermic and can pose safety risks during scale-up in batch reactors. researchgate.nettechnologynetworks.com Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaways. researchgate.net

Future research should focus on developing a fully continuous, multi-step synthesis of this compound. Such a process would involve pumping the starting materials through a series of interconnected reactors, where each step (e.g., nitration, bromination) occurs under optimized conditions. researchgate.nettechnologynetworks.com This approach not only improves safety but also leads to higher reproducibility and throughput. researchgate.nettechnologynetworks.com The successful application of flow chemistry has been demonstrated for the synthesis of various nitroaromatic and brominated compounds, and these principles can be directly adapted. researchgate.netresearchgate.net For example, a flow setup could enable the rapid bromination of the precursor at elevated temperatures with short reaction times, potentially increasing yield and purity. technologynetworks.com

Exploration of Unconventional Reaction Pathways and Catalysis

The functional groups of this compound offer diverse reactivity that remains to be fully explored. Future work should venture into unconventional reaction pathways and novel catalytic systems to expand its synthetic utility.

The two bromine atoms are ripe for selective functionalization through cross-coupling reactions. While palladium-catalyzed reactions like Suzuki and Heck couplings are established methods for forming C-C bonds with aryl bromides, research into more sustainable and efficient catalytic systems is ongoing. researchgate.netacs.org This includes the use of novel ligands, non-precious metal catalysts, or photocatalytic systems to drive these transformations under milder conditions.

Furthermore, the nitro group is not just a precursor to an amine; it can participate in other transformations. Research into unconventional SN2 reactions at nitrogen centers or novel reduction pathways could reveal new reactivity patterns. nih.gov The development of highly selective catalysts, such as bimetallic nanostructures (e.g., NiCo), could enable the partial reduction of the nitro group to intermediates like nitroso or hydroxylamine (B1172632) derivatives, which are valuable synthetic precursors in their own right. nih.gov

Advanced Characterization Techniques for In-situ Reaction Monitoring

To fully optimize and control the synthesis of this compound, especially in continuous flow systems, a deeper understanding of reaction kinetics and intermediate formation is required. Future research will benefit immensely from the application of advanced, in-situ characterization techniques. Process Analytical Technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. This allows for precise control over reaction conditions to maximize yield and minimize byproduct formation. Applying these techniques to monitor the distinct vibrational frequencies of the nitro group and the C-Br bonds would provide invaluable mechanistic insights into the nitration and bromination steps.

Deeper Computational Modeling of Complex Reaction Mechanisms and Interactions

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules and reactions. Future research should leverage deeper computational modeling to explore the complex reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations can be employed to investigate the influence of the substituents on the molecule's reactivity. nih.govacs.org For instance, modeling can predict the activation energies for different reaction pathways, such as the stepwise substitution of the two bromine atoms, or elucidate the mechanism of nitro group reduction. nih.gov

Such theoretical studies can also predict the photochemical behavior of the molecule, exploring potential photorelease mechanisms of the nitro group or other light-induced transformations. nih.gov By simulating reaction transition states and intermediate structures, computational models can guide the rational design of experiments, catalysts, and reaction conditions, accelerating the discovery of novel and efficient synthetic routes. nih.govmdpi.com

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Investigating unimolecular decomposition pathways nih.govacs.org | Predicting C-NO₂ bond dissociation energy and thermal stability. |

| Ab initio Classical Trajectory Simulations | Exploring mechanisms of nucleophilic substitution (SNAr) nih.gov | Identifying unconventional pathways and intermediate products. |

| CASSCF/CASPT2 | Modeling photochemical reaction mechanisms nih.gov | Understanding excited state behavior and potential for light-induced reactions. |

| Quantum Chemical Calculations (e.g., wb97xd) | Predicting regioselectivity in cycloaddition reactions mdpi.com | Guiding the synthesis of complex heterocyclic structures. |

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The true potential of this compound lies in its role as a scaffold for advanced materials. Its rigid aromatic core and multiple functionalization points make it an ideal building block for creating polymers, dyes, and organic electronic materials with tailored properties.

Future research should focus on the strategic use of its reactive sites. The bromine atoms can be used as handles for polymerization reactions or for introducing other functional groups via cross-coupling, leading to the synthesis of novel conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitro and subsequent amino group can be used to tune the electronic properties of these materials or to act as a site for attaching biomolecules, creating functional materials for sensing or chemical biology applications. The design of novel pharmaceuticals and agricultural chemicals also represents a significant avenue for exploration, building upon the core structure to generate complex and biologically active molecules. nih.gov

Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₇H₅Br₂NO₂ | 73557-63-8 |

| Hydrogen Peroxide | H₂O₂ | 7722-84-1 |

| Hydrazine Hydrate | H₆N₂O | 7803-57-8 |

| Molecular Bromine | Br₂ | 7726-95-6 |

| Hydrobromic Acid | HBr | 10035-10-6 |

| Nitric Acid | HNO₃ | 7697-37-2 |

| Sulfuric Acid | H₂SO₄ | 7664-93-9 |

| Nitrobenzene (B124822) | C₆H₅NO₂ | 98-95-3 |

| o-nitrotoluene | C₇H₇NO₂ | 88-72-2 |

| 4-methyl-2-nitroaniline (B134579) | C₇H₈N₂O₂ | 89-62-3 |

Q & A

Q. What are the recommended synthetic routes for 1,2-Dibromo-5-methyl-3-nitrobenzene?

Methodological Answer:

- Begin with a nitration reaction on a methyl-substituted benzene derivative, followed by bromination. Use SnCl₂·2H₂O for nitro group reduction if intermediates require deprotection (similar to protocols in ).

- Employ predictive tools like REAXYS or PISTACHIO databases to identify feasible reaction pathways and optimize precursor scoring .

- Monitor reaction progress using TLC (as in ) and confirm purity via GC-MS or HPLC.

Q. How should researchers safely handle and dispose of this compound?

Methodological Answer:

Q. What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR spectroscopy : Resolve bromine’s isotopic splitting patterns in H and C spectra.

- Mass spectrometry : Confirm molecular ion peaks (expected m/z ~279 for C₇H₄Br₂NO₂).

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches. Cross-reference with databases like REAXYS for validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

Q. What experimental strategies address discrepancies in reported reaction yields?

Methodological Answer:

- Conduct Design of Experiments (DoE) to isolate variables (temperature, solvent, catalyst). For example, optimize bromination using FeBr₃ vs. AlBr₃ to assess Lewis acid efficiency.

- Apply mixed-methods analysis (quantitative yield data + qualitative mechanistic studies, e.g., in-situ IR) to identify side reactions or intermediates .

Q. How can the compound’s stability under varying conditions be systematically analyzed?

Methodological Answer:

- Perform accelerated stability studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) over 14 days. Monitor degradation via HPLC.

- Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and correlate with molecular dynamics simulations .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

Methodological Answer:

Q. What approaches validate the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Compare reactivity under Suzuki-Miyaura (Pd-catalyzed) vs. Ullmann (Cu-mediated) conditions. Monitor by F NMR if fluorinated partners are used.

- Analyze regioselectivity via X-ray crystallography or NOESY NMR to confirm coupling sites .

Methodological Best Practices

Q. How to design a robust protocol for nitro group functionalization?

Methodological Answer:

Q. What mixed-methods frameworks enhance reproducibility in synthesis studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.